4-(6-Bromohexyl)heptane-3,5-dione
Description
4-(6-Bromohexyl)heptane-3,5-dione is a diketone derivative featuring a bromohexyl substituent at the 4-position of a heptane-3,5-dione core. The diketone moiety provides two carbonyl groups, enabling participation in keto-enol tautomerism and coordination chemistry. The 6-bromohexyl chain introduces a reactive alkyl halide group, making the compound a versatile intermediate for nucleophilic substitution reactions, polymer synthesis, or functionalization via cross-coupling methodologies.
Properties
CAS No. |
56219-73-9 |
|---|---|
Molecular Formula |
C13H23BrO2 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
4-(6-bromohexyl)heptane-3,5-dione |
InChI |
InChI=1S/C13H23BrO2/c1-3-12(15)11(13(16)4-2)9-7-5-6-8-10-14/h11H,3-10H2,1-2H3 |
InChI Key |
SWCLWBXALDRKEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(CCCCCCBr)C(=O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents: 4-(Phenylthio)heptane-3,5-dione
This compound replaces the bromohexyl chain with a phenylthio group, altering both electronic and steric properties. Key differences include:
| Property | 4-(6-Bromohexyl)heptane-3,5-dione | 4-(Phenylthio)heptane-3,5-dione |
|---|---|---|
| Substituent | 6-Bromohexyl (C₆H₁₂Br) | Phenylthio (S-C₆H₅) |
| Molecular Formula | C₁₃H₂₁BrO₂ | C₁₃H₁₆O₂S |
| Synthetic Yield | Not reported | 89% (via K₂S₂O₈/I₂-mediated method) |
| Key Reactivity | Nucleophilic substitution (Br site) | Sulfur-based oxidation/coupling |
| 1H NMR (δ, CDCl₃) | Not reported | 1.09 (t, 6H), 2.60–2.90 (m, 4H) |
| 13C NMR (δ, CDCl₃) | Not reported | 9.4, 29.8, 201.2 (carbonyl) |
In contrast, the bromohexyl chain offers a flexible alkyl spacer and a leaving group (Br), favoring applications in polymer grafting or drug conjugation .
Bromohexyl-Substituted Heterocyclic Compounds: 2,5-Dibromo-3-(6-bromohexyl)thiophene
This thiophene derivative incorporates a bromohexyl chain alongside brominated aromatic positions, enabling polymerization and optoelectronic applications:
| Property | This compound | 2,5-Dibromo-3-(6-bromohexyl)thiophene |
|---|---|---|
| Core Structure | Diketone | Thiophene (aromatic heterocycle) |
| Substituents | 6-Bromohexyl | 6-Bromohexyl + 2,5-dibromo |
| UV Absorption (λ_max) | Not reported | 315–376 nm (dependent on substituents) |
| Key Reactivity | Alkylation/coordination chemistry | Cross-coupling (Heck, Suzuki) for polymers |
| Applications | Organic synthesis intermediates | Conductive polymers, solar cells |
The thiophene core enables π-conjugation, critical for charge transport in polymers, while the bromohexyl chain may act as a solubilizing group or spacer. In contrast, the diketone structure in this compound lacks conjugation but offers chelation sites for metal coordination, relevant in catalysis or materials science .
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